3H-indole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indole-5,6-diol is an organic compound belonging to the class of hydroxyindoles. It is characterized by the presence of two hydroxyl groups attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-indole-5,6-diol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions. This method typically employs Bronsted acids like hydrochloric acid or sulfuric acid as catalysts .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sodium chloride or sodium ascorbate to accelerate the conversion of precursors to the desired compound. This method ensures a higher yield and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3H-Indole-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogens or other functional groups, facilitated by catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction may yield various hydroxyindole derivatives .
Scientific Research Applications
3H-Indole-5,6-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-indole-5,6-diol involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, influencing cellular processes such as melanin production and oxidative stress response . The compound’s hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
5,6-Dihydroxyindole: Another hydroxyindole with similar properties and applications in melanin biosynthesis.
Indole-3-acetic acid: A plant hormone involved in growth regulation, differing in its biological role and structure.
Uniqueness: Its role in melanin production and potential therapeutic properties make it a unique and valuable compound for further research .
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3H-indole-5,6-diol |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h2-4,10-11H,1H2 |
InChI Key |
AIKBJSDQDHJUHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.